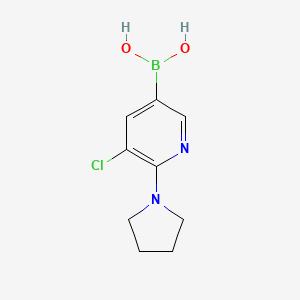

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Description

Historical Context of Pyridinylboronic Acid Chemistry

The development of pyridinylboronic acid chemistry represents a significant advancement in organoboron chemistry that traces its origins to the foundational work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid. Frankland's pioneering synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the fundamental principles that would later enable the development of more complex heterocyclic boronic acid derivatives. The evolution from simple alkylboronic acids to sophisticated heterocyclic variants like pyridinylboronic acids occurred through decades of methodological refinement and synthetic innovation.

The emergence of pyridinylboronic acids as important synthetic intermediates gained momentum with the advancement of cross-coupling methodologies, particularly the Suzuki-Miyaura reaction. Recent progress in the synthesis of substituted pyridinylboronic acids and esters has been summarized through five principal approaches: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metalation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions. These methodological advances have enabled the synthesis of increasingly complex pyridinylboronic acid derivatives, including highly functionalized variants such as (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid.

The historical development of pyridinylboronic acid synthesis has been characterized by the continuous refinement of reaction conditions and the development of increasingly sophisticated synthetic strategies. The challenges associated with synthesizing certain pyridinylboronic acids, particularly those bearing electron-donating or sterically demanding substituents, have driven innovation in synthetic methodology and contributed to a deeper understanding of the reactivity patterns governing these important organoboron compounds.

Significance of Functionalized Pyridinylboronic Acids in Chemical Sciences

Functionalized pyridinylboronic acids occupy a central position in modern chemical sciences due to their versatile reactivity and broad synthetic utility. These compounds serve as crucial building blocks and intermediates, predominantly in Suzuki coupling reactions, where the key concept of transmetalation of the organic residue to a transition metal enables the formation of new carbon-carbon bonds. The significance of these compounds extends beyond their synthetic utility to encompass their unique physicochemical properties and their ability to participate in diverse chemical transformations.

The boronic acid functional group in these compounds acts as a Lewis acid, possessing the unique capability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, and other molecules containing vicinal or occasionally 1,3-substituted Lewis base donors such as alcohols, amines, and carboxylates. The acid dissociation constant of boronic acids is approximately 9, but they can form tetrahedral boronate complexes with an acid dissociation constant of approximately 7. This dual reactivity profile makes functionalized pyridinylboronic acids particularly valuable in applications requiring selective molecular recognition and binding.

In the specific context of heterocyclic chemistry, pyridinylboronic acids have proven especially valuable due to their ability to introduce nitrogen-containing heterocycles into target molecules through cross-coupling reactions. The pyridine ring system provides additional coordination sites and electronic properties that can be exploited in the design of ligands, catalysts, and bioactive compounds. The combination of the pyridine nitrogen with the boronic acid functionality creates compounds with enhanced Lewis acid-base properties and expanded coordination chemistry possibilities.

Molecular Structure and Conformational Analysis

This compound possesses a molecular formula of C₉H₁₂BClN₂O₂ and a molecular weight of 226.47 grams per mole. The compound's structure features a pyridine ring system that is substituted at three distinct positions: position 3 bears the boronic acid functional group, position 5 carries a chlorine atom, and position 6 is substituted with a pyrrolidin-1-yl group. This substitution pattern creates a highly functionalized heterocyclic system with multiple reactive sites and diverse electronic properties.

The structural arrangement of this compound can be represented by the simplified molecular-input line-entry system notation B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O. This notation reveals the connectivity pattern that defines the compound's three-dimensional structure and electronic distribution. The pyrrolidine ring adopts a puckered conformation that positions the nitrogen atom for optimal overlap with the pyridine pi-system, while the boronic acid group extends away from the aromatic plane.

The conformational flexibility of the compound is influenced by several factors, including the rotation around the carbon-nitrogen bond connecting the pyrrolidine ring to the pyridine system, the orientation of the boronic acid group relative to the aromatic plane, and the potential for intramolecular interactions between the various functional groups. The presence of the chlorine substituent introduces additional steric and electronic effects that influence the overall molecular geometry and conformational preferences.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₂BClN₂O₂ | Complete atomic composition |

| Molecular Weight | 226.47 g/mol | Calculated molecular mass |

| Ring Systems | 2 | Pyridine and pyrrolidine rings |

| Substitution Pattern | 3,5,6-trisubstituted pyridine | Positions of functional groups |

| Heteroatoms | 5 | Boron, chlorine, nitrogen (×2), oxygen (×2) |

Physicochemical Properties and Spectroscopic Characteristics

The physicochemical properties of this compound reflect the combined influences of its heterocyclic structure, functional group composition, and substitution pattern. The compound exhibits a predicted boiling point of 438.2 ± 55.0 degrees Celsius and a density of 1.37 ± 0.1 grams per cubic centimeter. These values indicate significant intermolecular interactions, likely arising from hydrogen bonding involving the boronic acid functional group and potential pi-pi stacking interactions between aromatic rings.

The predicted acid dissociation constant value of 3.29 ± 0.18 suggests that the compound exhibits acidic character primarily due to the boronic acid functional group. This acidity is consistent with the general behavior of boronic acids, which typically have acid dissociation constant values around 9 for the boronic acid group itself. The lower predicted value may reflect the influence of the electron-withdrawing chlorine substituent and the electronic effects of the pyridine ring system.

Spectroscopic analysis of related pyridinylboronic acid derivatives provides insight into the expected spectroscopic characteristics of this compound. Nuclear magnetic resonance spectroscopy of similar compounds reveals characteristic signal patterns that can be used to identify and characterize this compound. The pyrrolidine substituent typically exhibits signals in the aliphatic region of proton nuclear magnetic resonance spectra, with the methylene protons appearing as multiplets around 1.9-2.0 parts per million for the internal methylene groups and 3.4-3.5 parts per million for the methylene groups adjacent to nitrogen.

| Property | Predicted Value | Units | Method |

|---|---|---|---|

| Boiling Point | 438.2 ± 55.0 | °C | Computational prediction |

| Density | 1.37 ± 0.1 | g/cm³ | Computational prediction |

| Acid Dissociation Constant | 3.29 ± 0.18 | - | Computational prediction |

| Molecular Weight | 226.47 | g/mol | Calculated from formula |

The aromatic protons of the pyridine ring system are expected to appear in the characteristic aromatic region of proton nuclear magnetic resonance spectra, typically between 6 and 9 parts per million. The specific chemical shift values depend on the electronic environment created by the substituents, with the electron-withdrawing chlorine atom and the electron-donating pyrrolidine group creating distinct electronic effects that influence the observed chemical shifts.

Classification within Organoboron Chemistry

This compound belongs to the broader class of organoboron compounds, specifically categorized as a heterocyclic arylboronic acid derivative. Within the systematic classification of organoboron chemistry, this compound represents a sophisticated example of functionalized boronic acids that combine multiple structural features to create compounds with enhanced reactivity and selectivity profiles.

The compound can be classified according to several criteria within organoboron chemistry. Structurally, it belongs to the arylboronic acid subclass, as the boronic acid functional group is directly attached to an aromatic ring system. The presence of the pyridine ring places it within the subset of heteroarylboronic acids, which are distinguished from simple arylboronic acids by the presence of heteroatoms within the aromatic ring system. Furthermore, the additional functionalization with chlorine and pyrrolidine substituents categorizes it among the highly functionalized boronic acid derivatives.

From a reactivity perspective, the compound exhibits the characteristic Lewis acid behavior of boronic acids, with the boron center capable of forming coordinate covalent bonds with electron-donating species. The presence of the pyridine nitrogen provides an additional Lewis base site, creating a bifunctional molecule capable of participating in diverse coordination and supramolecular assembly processes. This dual Lewis acid-base character distinguishes it from simpler boronic acid derivatives and expands its potential applications in chemical synthesis and materials chemistry.

The synthetic accessibility of this compound through established organoboron synthetic methodologies positions it as a valuable building block within the arsenal of available organoboron reagents. The compound's structure suggests that it can be prepared through halogen-metal exchange protocols followed by borylation, consistent with established synthetic strategies for pyridinylboronic acid derivatives.

| Classification Category | Specific Classification | Defining Features |

|---|---|---|

| Chemical Class | Organoboron compound | Contains carbon-boron bond |

| Functional Group | Boronic acid | R-B(OH)₂ moiety |

| Ring System | Heteroarylboronic acid | Aromatic ring with heteroatom |

| Substitution | Polysubstituted derivative | Multiple functional groups |

| Reactivity | Lewis acid/base bifunctional | Dual reactive sites |

Properties

IUPAC Name |

(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNADYKNGLUWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.

Pharmacokinetics

These properties include stability, readiness of preparation, and environmental benignity.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of complex organic compounds.

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction. These conditions are known for their mildness and tolerance of various functional groups. The compound is relatively stable and environmentally benign, making it suitable for use under a variety of conditions.

Biological Activity

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBClNO

- Molecular Weight : 226.47 g/mol

- CAS Number : 2096332-02-2

- SMILES Notation : B(C1=CN=C(N2CCCC2)C(C)=C1)O.Cl

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules. These methods allow for the rapid assembly of various functional groups while minimizing the number of purification steps required.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 12.4 to 16.5 μM against these pathogens .

The biological activity of this compound is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. Boronic acids can form reversible covalent bonds with diols, which are critical in the function of various enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is similar to that of certain β-lactam antibiotics, making boronic acids promising candidates for antibiotic development.

Study on Antiviral Activity

A notable study explored the potential antiviral properties of boronic acids against SARS-CoV-2 protease. Compounds structurally similar to this compound were tested for their ability to inhibit viral replication. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting strong antiviral activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications in the chemical structure significantly affect the biological activity of boronic acids. For example, altering substituents on the pyridine ring can enhance antibacterial potency or selectivity against specific microbial strains. This highlights the importance of systematic exploration in optimizing these compounds for therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHBClNO |

| Molecular Weight | 226.47 g/mol |

| CAS Number | 2096332-02-2 |

| Antibacterial MIC | 12.4 - 16.5 μM |

| Antiviral IC50 | Nanomolar range |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its ability to interact with specific enzymes or receptors, making it valuable for targeted therapies. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is critical in the function of various enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is similar to that of certain β-lactam antibiotics, suggesting its potential as an antibiotic.

Case Study : A study demonstrated that related boronic acids exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM.

Antiviral Activity

Research has also explored the antiviral properties of boronic acids against viruses such as SARS-CoV-2. Compounds structurally similar to (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid showed inhibitory concentrations (IC50) in the nanomolar range, indicating strong antiviral activity.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for various transformations, including Suzuki-Miyaura cross-coupling reactions and C-H activation. The ability to utilize this compound in synthetic routes enhances the efficiency of constructing complex molecules while minimizing purification steps.

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship have revealed that modifications to the chemical structure can significantly affect biological activity. For example, altering substituents on the pyridine ring can enhance antibacterial potency or selectivity against specific microbial strains, highlighting the importance of systematic exploration in optimizing these compounds for therapeutic applications.

Comparison with Similar Compounds

Key Structural Features:

- Pyridine Ring : Serves as the aromatic backbone.

- Pyrrolidine Substituent (Position 6) : A five-membered cyclic amine that introduces steric bulk and may improve solubility in polar solvents due to its nitrogen lone pairs.

- Boronic Acid Group (Position 3) : Critical for forming carbon-carbon bonds in cross-coupling reactions.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid and analogous pyridine boronic acids:

Reactivity and Functional Group Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in the target compound enhances electrophilicity at the boronic acid site, promoting faster coupling kinetics compared to electron-donating groups like methyl (in CAS 1704069-45-3) or amino (in CAS 1032759-01-5) . Fluorine in CAS 1072946-66-7 further increases electrophilicity but may reduce solubility due to its hydrophobic nature .

- Steric and Solubility Considerations: The pyrrolidine group in the target compound introduces steric bulk, which may slow coupling reactions compared to smaller substituents (e.g., methyl or amino groups) but improves solubility in polar aprotic solvents like DMF or DMSO . The hydrochloride salt form of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid (CAS 1485418-79-8) offers enhanced stability but requires neutralization before use in coupling reactions .

Preparation Methods

Introduction of the Pyrrolidin-1-yl Group via Amination

The 6-position pyrrolidin-1-yl substitution is introduced by nucleophilic aromatic substitution or palladium-catalyzed amination of a 6-chloropyridine intermediate.

- Amination agents: Pyrrolidine or pyrrolidin-1-yl derivatives

- Catalysts: Copper or palladium catalysts can be used for amination reactions

- Conditions: Heating in polar solvents such as DMF or DMSO, sometimes with added base to facilitate substitution

This step requires careful control to avoid side reactions and ensure substitution occurs selectively at the 6-position.

Halogenation and Precursor Preparation

Starting materials often include 5-chloro-6-hydroxypyridin-3-yl derivatives or 5-chloro-6-halopyridin-3-yl compounds. Halogenation at the 5-position is typically achieved by electrophilic substitution using chlorinating agents.

Purification and Final Product Formation

After the key functional group installations, the boronate ester intermediates are hydrolyzed to the boronic acid form, usually by treatment with aqueous acid or base under mild conditions. The final product is purified by recrystallization or chromatography to achieve high purity.

Research Findings and Optimization

Use of Sodium Iodide to Improve Amination

Recent patent literature reports an improved process for amination involving sodium iodide, which reduces the need for high pressure and temperature conditions while improving yield and purity of the aminated intermediates. This method can be adapted for the introduction of the pyrrolidin-1-yl group on the pyridine ring, enhancing process efficiency.

Solvent and Co-Solvent Systems for Formulation

For in vivo and formulation purposes, (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is dissolved using a stepwise solvent addition method involving DMSO master liquid followed by PEG300, Tween 80, water, or corn oil. This ensures clear solutions suitable for biological applications.

Yield and Purity Data

The improved amination process with sodium iodide achieves purities ranging from 97% to 99.9% by HPLC, indicating high-quality intermediates suitable for further synthesis steps.

Data Table: Stock Solution Preparation for this compound

| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |

|---|---|---|---|

| 1 mM | 4.4156 | 22.078 | 44.156 |

| 5 mM | 0.8831 | 4.4156 | 8.8312 |

| 10 mM | 0.4416 | 2.2078 | 4.4156 |

Note: These volumes correspond to the solvent required to prepare stock solutions at given molarities for specified amounts of compound.

Summary of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Chlorinating agents | 5-Chloropyridine derivative |

| 2 | Amination | Pyrrolidine, sodium iodide, Pd or Cu catalyst | 6-(Pyrrolidin-1-yl)pyridine intermediate |

| 3 | Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base | Boronate ester intermediate |

| 4 | Hydrolysis | Aqueous acid/base | Boronic acid final product |

| 5 | Purification | Recrystallization/chromatography | High purity (≥97%) this compound |

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

Chlorination : Introduce chlorine at the 5-position of pyridine using N-chlorosuccinimide (NCS) under inert conditions .

Pyrrolidine Substitution : React the chlorinated intermediate with pyrrolidine via nucleophilic aromatic substitution (SNAr), requiring elevated temperatures (80–100°C) and a polar aprotic solvent (e.g., DMF) .

Boronation : Install the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) in THF at reflux .

Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted boronate esters.

- Monitor reaction progress using HPLC-MS to detect intermediates and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidine integration at δ 1.8–2.1 ppm, boronic acid proton at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 255.08 for C9H11BClN2O2) .

- Infrared Spectroscopy (IR) : Identifies B–O stretching vibrations (1340–1390 cm⁻¹) and N–H bending from pyrrolidine (690–720 cm⁻¹) .

- Elemental Analysis : Ensures stoichiometric chlorine and boron content (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh3)4 or XPhos Pd G3 for electron-deficient aryl halides. Avoid catalysts prone to deactivation by the pyrrolidine nitrogen .

- Base Optimization : K2CO3 or Cs2CO3 in aqueous DMF (3:1 v/v) enhances boronate activation while minimizing hydrolysis .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., protodeboronation).

Case Study : Coupling with 4-bromobenzotrifluoride achieved 78% yield with 5 mol% Pd(OAc)2 and SPhos ligand .

Q. What are the challenges in studying the biological activity of this compound, and how can they be addressed?

- Methodological Answer :

- Solubility Limitations : The compound’s low aqueous solubility (<0.1 mg/mL) requires formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

- Boronate Stability : Monitor hydrolysis in physiological buffers (pH 7.4) via UV-Vis spectroscopy (λmax = 270 nm) over 24 hours .

- Target Identification : Use competitive binding assays with fluorogenic diols (e.g., alizarin red S) to probe interactions with serine proteases or lectins .

Q. How do structural analogs of this compound differ in reactivity, and what insights do they provide for SAR studies?

- Methodological Answer : Compare with analogs from the evidence:

| Compound | Substituent | Reactivity in Suzuki Coupling | Biological Activity |

|---|---|---|---|

| 6-Chloro-5-methylpyridine-3-boronic acid | Methyl at 5-position | Higher coupling yields (85–90%) due to reduced steric hindrance | Antibacterial (MIC = 32 µg/mL vs. S. aureus) |

| (3-Chloro-5-methoxypyridin-4-yl)boronic acid | Methoxy at 5-position | Lower reactivity (40–50% yield) due to electron-donating groups | Anticancer (IC50 = 12 µM vs. HeLa) |

| SAR Insights : |

- Chlorine at the 5-position enhances electrophilicity for SNAr reactions.

- Pyrrolidine substitution improves solubility but may sterically hinder boronate activation .

Q. What precautions are necessary for handling and storing this compound in long-term studies?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under argon to prevent oxidation and moisture uptake .

- Decomposition Monitoring : Periodically test purity via TLC (Rf = 0.4 in 7:3 hexane/EtOAc) and NMR.

- Safety Protocols : Use gloveboxes for weighing and avoid inhalation of fine powders (wear N95 masks) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydrolytic stability of this compound. How can researchers resolve this?

- Methodological Answer :

- Controlled Studies : Conduct parallel stability tests in buffers (pH 5–9) at 37°C. Quantify degradation via LC-MS .

- Literature Comparison : Contrast findings with analogs like (6-Amino-5-methylpyridin-3-yl)boronic acid, which shows higher stability (t1/2 = 48 hours at pH 7.4) due to intramolecular H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.